molecular formula C14H18ClNO3 B295032 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate

1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate

Cat. No. B295032
M. Wt: 283.75 g/mol
InChI Key: NQOSQVGSLQQAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate, also known as MPBC, is a chemical compound with potential applications in scientific research. It is a derivative of benzoic acid and has a morpholine ring attached to it, making it a unique compound with interesting properties.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has also been shown to interact with estrogen receptors, which could explain its potential as a SERM.
Biochemical and physiological effects:
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has also been shown to have an anti-angiogenic effect, which could contribute to its antitumor activity. In addition, 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has been shown to have estrogenic activity, which could have implications in the treatment of estrogen-related diseases.

Advantages and Limitations for Lab Experiments

1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its cytotoxicity and potential estrogenic activity could also be limitations, requiring careful handling and monitoring in experiments.

Future Directions

There are several potential future directions for the research of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate. One direction could be the development of more potent derivatives with improved antitumor activity and selectivity. Another direction could be the investigation of its potential as a SERM and its implications in the treatment of estrogen-related diseases. Additionally, the study of its mechanism of action and interaction with tubulin and estrogen receptors could provide valuable insights into cancer biology and drug development.

Synthesis Methods

The synthesis of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 1-(morpholin-4-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate as a white solid with a high purity.

Scientific Research Applications

1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has also been investigated for its potential as a selective estrogen receptor modulator (SERM), which could have implications in the treatment of breast cancer and other estrogen-related diseases.

properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate

InChI

InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3

InChI Key

NQOSQVGSLQQAQS-UHFFFAOYSA-N

SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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